

# Fmoc-L-2-Thienylalanine CAS number and properties

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## Compound of Interest

Compound Name: Fmoc-L-2-Thienylalanine

Cat. No.: B557564

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An In-Depth Technical Guide to **Fmoc-L-2-Thienylalanine** for Advanced Research and Drug Development

## Introduction

**Fmoc-L-2-Thienylalanine** is a non-canonical, protected amino acid derivative that serves as a critical building block in solid-phase peptide synthesis (SPPS). Its unique structure, featuring a thiophene side chain, makes it a valuable component for designing novel peptides with enhanced biological activities and specific pharmacological profiles. The incorporation of the thienyl group can influence peptide stability, conformation, and interaction with biological targets, making it a compound of significant interest in drug discovery, particularly in oncology and neurology, as well as in materials science.<sup>[1][2][3]</sup> This guide provides a comprehensive overview of its properties, applications, and the methodologies for its use.

## Chemical and Physical Properties

**Fmoc-L-2-Thienylalanine** is typically supplied as a lyophilized, brownish powder.<sup>[1][4]</sup> Its core identity and physicochemical characteristics are summarized below.

### Table 1: Compound Identification

Identifier	Value
CAS Number	130309-35-2[4][5][6]
IUPAC Name	(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-thiophen-2-ylpropanoic acid[6]
Molecular Formula	C <sub>22</sub> H <sub>19</sub> NO <sub>4</sub> S[4][6][7]
Synonyms	Fmoc-Thi-OH, Fmoc-3-(2-thienyl)-L-alanine, Fmoc-β-(2-thienyl)-Ala-OH[6]
InChIKey	PXBMQFMUHRNKTG-FQEVSTJZSA-N[6]
SMILES	<chem>C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N--INVALID-LINK--C(=O)O</chem> [6]

**Table 2: Physicochemical Data**

Property	Value
Molecular Weight	393.46 g/mol [7]
Purity	≥95-98% (HPLC)[4]
Melting Point	120 - 124 °C[1]
Appearance	Lyophilized powder, Brownish powder[1][4][5]
Optical Rotation	[α] <sub>D</sub> <sup>25</sup> = +10 ± 2° (c=1 in DMF)[1]

**Table 3: Storage and Handling**

Condition	Temperature	Duration
Short-term Storage	4°C	1 week[4][5]
Long-term Storage	-20°C to -80°C	6 months[4][5]
Shipping	Shipped with blue ice[4][5]	

Note: For multiple uses, aliquoting the compound upon receipt is recommended to avoid repeated freeze-thaw cycles.[4][5] The product is generally stable for 6 months when stored as a lyophilized powder at -20°C or below.[4][5]

## Applications in Research and Development

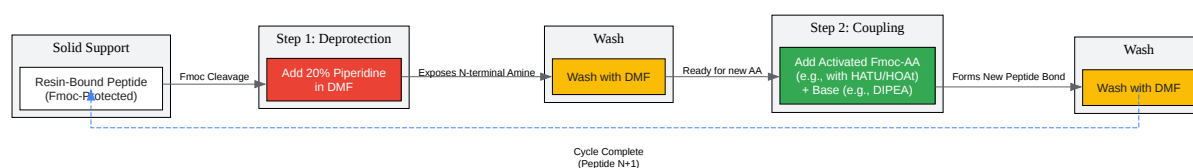
The primary application of **Fmoc-L-2-Thienylalanine** is as a monomer unit in Fmoc-based solid-phase peptide synthesis (SPPS).[8] This methodology is the standard for producing synthetic peptides for research and therapeutic applications due to its mild reaction conditions and suitability for automation.[8][9]

- **Drug Development:** The inclusion of the thiophene ring, a bioisostere of the phenyl ring found in Phenylalanine, can modify the resulting peptide's properties. This modification can lead to enhanced biological activity, improved selectivity for a target receptor, or increased metabolic stability, which are desirable traits in the development of new therapeutics.[1][2][3]
- **Peptide Synthesis:** It serves as a fundamental building block for creating complex peptide structures.[1] The Fmoc (9-fluorenylmethoxycarbonyl) protecting group on the  $\alpha$ -amino group is stable under coupling conditions but can be easily removed with a mild base, allowing for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin.[1][8]
- **Materials Science:** The properties imparted by the thienyl group also make this compound suitable for developing novel materials, such as conducting polymers or sensors.[1]

# Experimental Protocols: Fmoc Solid-Phase Peptide Synthesis (SPPS)

The following is a detailed, generalized protocol for a single coupling cycle in Fmoc-SPPS, which is directly applicable to **Fmoc-L-2-Thienylalanine**.

## Workflow for a Single Amino Acid Coupling Cycle



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Caption: Workflow of a single cycle in Fmoc Solid-Phase Peptide Synthesis (SPPS).

## Methodology

Materials:

- Resin with N-terminal Fmoc-protected peptide
- **Fmoc-L-2-Thienylalanine**
- Deprotection Solution: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF)
- Activation Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt (1-Hydroxy-7-azabenzotriazole)
- Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
- Solvent: DMF

- Washing Solvents: DMF, Dichloromethane (DCM)
- Inert gas (Nitrogen or Argon)
- Solid-phase synthesis vessel

#### Protocol Steps:

- Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in the reaction vessel.
- Fmoc Deprotection:
  - Drain the DMF from the swelled resin.
  - Add the deprotection solution (20% piperidine in DMF) to the resin.
  - Agitate the mixture at room temperature for 5-10 minutes.
  - Drain the solution and repeat the piperidine treatment for another 10-20 minutes to ensure complete removal of the Fmoc group.
  - The appearance of the fluorenyl adduct in the waste stream can be monitored by UV spectroscopy (~301 nm).
- Washing:
  - Drain the deprotection solution.
  - Wash the resin thoroughly with DMF (5-7 times) to remove all residual piperidine and byproducts. A small sample of resin can be tested with chloranil to ensure a free amine is present.
- Amino Acid Activation and Coupling:
  - In a separate vial, dissolve **Fmoc-L-2-Thienylalanine** (3-5 equivalents relative to resin loading), HATU (0.95 eq. to amino acid), and HOAt (1 eq. to amino acid) in a minimal amount of DMF.

- Add DIPEA (2-3 eq. to amino acid) to the solution to raise the pH and initiate activation. Allow the mixture to pre-activate for 1-5 minutes.
- Drain the wash solvent from the resin and immediately add the activated amino acid solution.
- Agitate the reaction mixture at room temperature for 1-2 hours. The reaction progress can be monitored using a qualitative ninhydrin test to check for the presence of free primary amines on the resin.
- Final Wash:
  - Drain the coupling solution from the reaction vessel.
  - Wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove excess reagents and byproducts.
  - The resin is now ready for the next deprotection and coupling cycle or for final cleavage from the support if the synthesis is complete.

This cycle is repeated with the desired sequence of Fmoc-protected amino acids until the full-length peptide is assembled.<sup>[10][11]</sup>

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